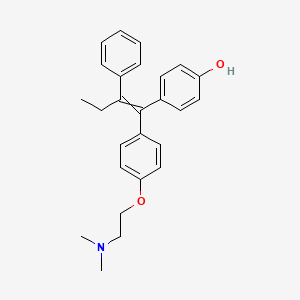
AS-605240
Overview
Description
AS-605240 is an organic compound belonging to the class of quinoxalines. These compounds contain a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring
Mechanism of Action
Target of Action
The primary target of 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ) . This enzyme plays a crucial role in several cellular functions, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione acts as a potent, selective, and ATP-competitive inhibitor of PI3Kγ . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate, Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) .
Biochemical Pathways
The inhibition of PI3Kγ by 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione disrupts the PI3K/AKT signaling pathway . This pathway is involved in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its bioavailability, are crucial factors that influence its therapeutic efficacy .
Result of Action
The inhibition of PI3Kγ by 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione can lead to a decrease in the phosphorylation of AKT, a downstream effector of PI3K . This can result in the modulation of various cellular responses, including cell survival, growth, and proliferation .
Action Environment
The action of 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Furthermore, the compound’s action can also be influenced by the physiological environment, such as the presence of other interacting molecules or the pH of the cellular environment .
Preparation Methods
The synthesis of AS-605240 typically involves the reaction of quinoxaline derivatives with thiazolidine-2,4-dione. One common method includes the condensation of quinoxaline-6-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
AS-605240 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moiety, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AS-605240 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Comparison with Similar Compounds
AS-605240 can be compared with other similar compounds such as:
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione moiety and are known for their antidiabetic properties.
Quinoxalines: Compounds containing the quinoxaline moiety are studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its dual functionality, combining the properties of both quinoxalines and thiazolidinediones, making it a versatile compound for various applications .
Properties
CAS No. |
648450-29-7 |
|---|---|
Molecular Formula |
C12H7N3O2S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17) |
InChI Key |
SQWZFLMPDUSYGV-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=O)S3 |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-quinoxalin-6-ylmethylenethiazolidine-2,4-dione AS 605240 AS-605240 AS605240 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


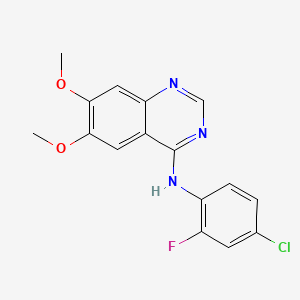
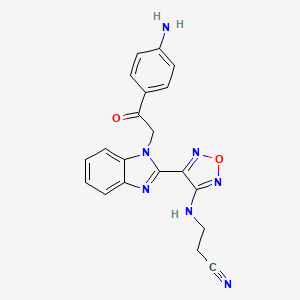
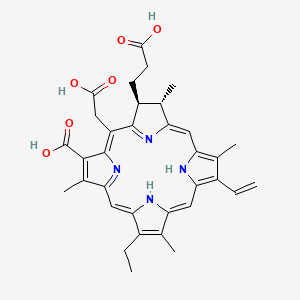
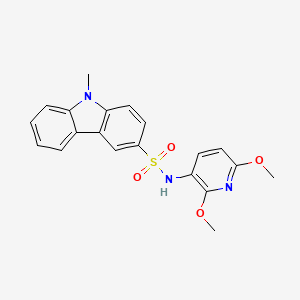
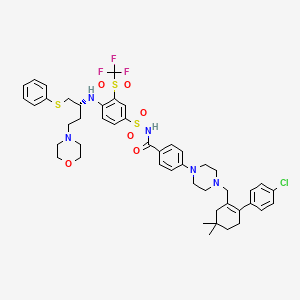
![8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B1683854.png)


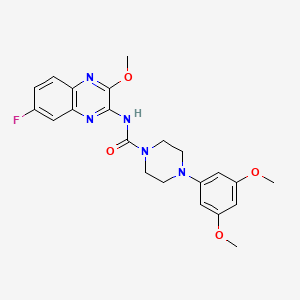
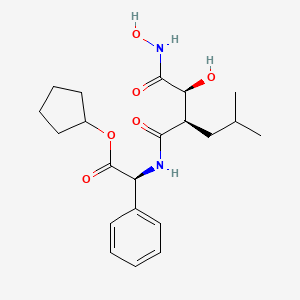
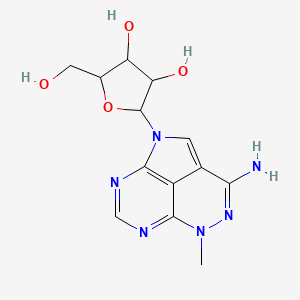
![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)

